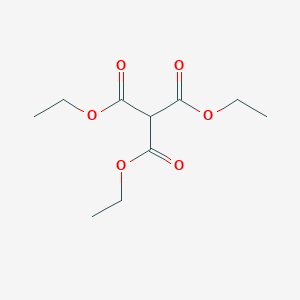
Triethylmethanetricarboxylat
Übersicht
Beschreibung
Triethyl methanetricarboxylate is an organic compound with the molecular formula C10H16O6. It is a colorless to pale yellow liquid that is used in various chemical reactions and synthesis processes. The compound is known for its role as a blocked malonic ester, which restricts reaction with alkyl halides to monoalkylation.
Wissenschaftliche Forschungsanwendungen
Triethyl methanetricarboxylate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of inhibitors for biological targets such as Hsp90.
Medicine: It is involved in the preparation of novel dihydroquinoline-3-carboxylic acids that function as HIV-1 integrase inhibitors.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
Target of Action
Triethyl methanetricarboxylate is a type of methanetricarboxylate . Methanetricarboxylates have been used as blocked malonic esters . The primary targets of this compound are alkyl halides . Alkyl halides are a class of organic compounds that contain halogen atoms, and they play a crucial role in various chemical reactions.
Mode of Action
Triethyl methanetricarboxylate interacts with its targets (alkyl halides) through a process known as monoalkylation . This process restricts the reaction with alkyl halides to monoalkylation . The unwanted carboxyl group can be removed by treatment with sodium alkoxide, lithium diisopropylamide (LDA), or boron trichloride (BCl3) .
Biochemical Pathways
The interaction of Triethyl methanetricarboxylate with alkyl halides leads to a useful 2-carbon chain extension method . This method adds to Michael acceptors under phase-transfer conditions . Michael acceptors are a class of compounds that can accept electrons from a nucleophile in a Michael reaction, a type of conjugate addition reaction.
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its chemical structure and properties, such as its molecular weight of 2322304 .
Result of Action
The result of Triethyl methanetricarboxylate’s action is the formation of a 2-carbon chain extension . This extension can be added to Michael acceptors under phase-transfer conditions . The exact molecular and cellular effects would depend on the specific biochemical context in which the compound is used.
Action Environment
The action, efficacy, and stability of Triethyl methanetricarboxylate can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure . It should be stored in a cool, dry place, away from light . The compound may pose a risk to the environment, and special attention should be given to its potential impact on aquatic bodies .
Biochemische Analyse
Biochemical Properties
It is known that methanetricarboxylates have been used as blocked malonic esters, restricting reaction with alkyl halides to monoalkylation . The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA or BCl3 .
Molecular Mechanism
The molecular mechanism of Triethyl methanetricarboxylate involves its use as a blocked malonic ester. It restricts reaction with alkyl halides to monoalkylation . The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA or BCl3 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethyl methanetricarboxylate can be synthesized through the esterification of methanetricarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of triethyl methanetricarboxylate follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation columns.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl methanetricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form monoalkylated products.
Hydrolysis: The ester groups can be hydrolyzed to form methanetricarboxylic acid.
Reduction: The compound can be reduced to form triethyl methanol derivatives.
Common Reagents and Conditions
Alkyl Halides: Used in substitution reactions to form monoalkylated products.
Sodium Alkoxide, Lithium Diisopropylamide (LDA), Boron Trichloride (BCl3): Used to remove unwanted carboxyl groups.
Water and Acid/Base Catalysts: Used in hydrolysis reactions.
Major Products Formed
Monoalkylated Products: Formed from substitution reactions.
Methanetricarboxylic Acid: Formed from hydrolysis.
Triethyl Methanol Derivatives: Formed from reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-(ethoxycarbonyl)malonate
- Tricarbethoxymethane
- Methanetricarboxylic Acid, Triethyl Ester
Uniqueness
Triethyl methanetricarboxylate is unique due to its ability to act as a blocked malonic ester, which restricts its reactivity to monoalkylation. This property makes it valuable in synthetic chemistry for the selective formation of monoalkylated products. Additionally, its use in the synthesis of inhibitors for biological targets and its role in the preparation of novel pharmaceutical intermediates highlight its versatility and importance in scientific research.
Eigenschaften
IUPAC Name |
triethyl methanetricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6/c1-4-14-8(11)7(9(12)15-5-2)10(13)16-6-3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPNUZBDCYTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211866 | |
| Record name | Triethyl methanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6279-86-3 | |
| Record name | 1,1,1-Triethyl methanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6279-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl methanetricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006279863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyl methanetricarboxylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl methanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl methanetricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research does not delve into specific biological targets or downstream effects of Triethyl methanetricarboxylate, it highlights its versatile reactivity. The compound acts as a pronucleophile, readily participating in reactions like the Mitsunobu reaction for chain elongation and ramification. [] For instance, it can be coupled to the C6 position of mannose, potentially leading to the synthesis of mannose analogues with varied functional groups. [] Additionally, Triethyl methanetricarboxylate readily undergoes conjugate addition with Michael acceptors, offering a straightforward approach for two-carbon chain elongation in organic synthesis. []
A: Triethyl methanetricarboxylate itself is not typically used as a catalyst. Instead, it serves as a valuable reagent in various reactions. For example, it acts as a pronucleophile in the Mitsunobu reaction, facilitating the formation of new carbon-carbon bonds. [] It also participates in manganese(III)-promoted reactions with electron-rich aromatic systems to synthesize Triethyl arylmethanetricarboxylates. [, ] Moreover, it acts as a source of radicals in reactions with alkenes and alkyl isocyanides, enabling the formation of new carbon-carbon bonds. []
ANone: The provided research excerpts do not delve into computational studies or QSAR models involving Triethyl methanetricarboxylate.
ANone: The provided research does not explicitly compare Triethyl methanetricarboxylate with alternative reagents. Selection of the most suitable reagent depends on the specific reaction and desired product.
A: While the provided research does not offer a historical overview, Triethyl methanetricarboxylate's use in classic organic reactions like the Mitsunobu reaction [, ] highlights its long-standing relevance in synthetic chemistry.
A: The use of Triethyl methanetricarboxylate in synthesizing complex molecules like mannose analogues [] and potentially bioactive pyrido[1,2-a]pyrimidine-3-carboxamides [] suggests its relevance across disciplines like organic chemistry and medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


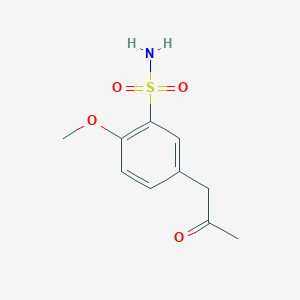
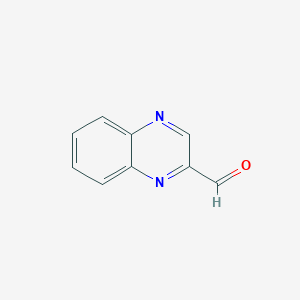
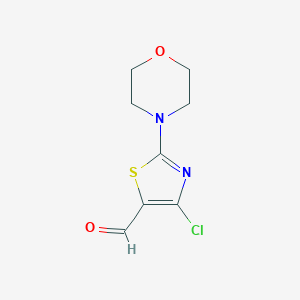
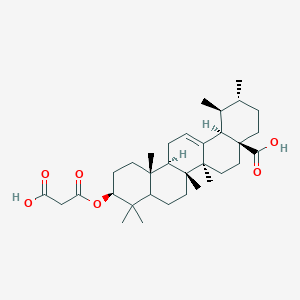

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)
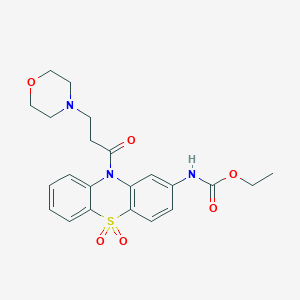
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
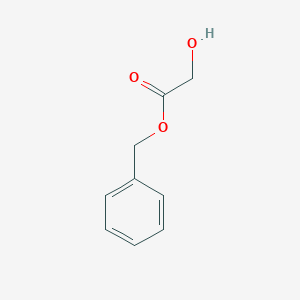
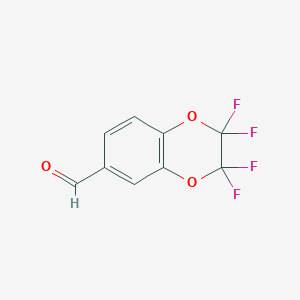

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
